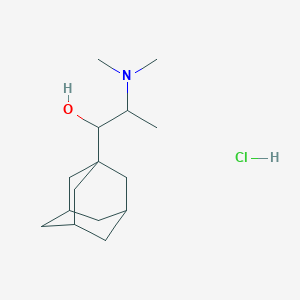![molecular formula C21H15IN2O2 B5211724 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5211724.png)
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide, also known as IB-MECA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. IB-MECA belongs to the class of adenosine A3 receptor agonists and has been found to possess anti-inflammatory, anti-cancer, and immunomodulatory properties.
Mecanismo De Acción
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide exerts its effects by binding to the adenosine A3 receptor, which is found on the surface of various cells in the body. Activation of the adenosine A3 receptor by N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide leads to a cascade of intracellular signaling events that ultimately result in the observed effects of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide. The exact mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is complex and is still being investigated.
Biochemical and Physiological Effects
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the infiltration of inflammatory cells into tissues. N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been found to modulate the immune system by increasing the production of regulatory T cells and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has several advantages as a research tool. It is a highly specific agonist for the adenosine A3 receptor and has been extensively studied, making it a well-characterized compound. Additionally, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been found to be stable in various experimental conditions, which makes it a reliable tool for research. However, there are also limitations to the use of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide in lab experiments. N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is a synthetic compound that may not accurately mimic the effects of endogenous adenosine. Additionally, the effects of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide may be influenced by the experimental conditions, such as the cell type or concentration used.
Direcciones Futuras
There are several future directions for N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide research. One area of research is the investigation of the role of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Another area of research is the investigation of the potential use of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide in cancer therapy. Additionally, the role of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide in modulating the immune system and its potential use in the treatment of autoimmune diseases is an area of active research. Finally, further investigation into the mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is needed to fully understand its effects and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide involves the reaction of 3-iodoaniline with salicylic acid, followed by the cyclization of the resulting intermediate with 4-methylbenzoyl chloride. The final product is obtained after purification through crystallization. The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has also been found to possess anti-cancer properties and has been investigated for its potential use in cancer therapy. Additionally, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been found to modulate the immune system and has been investigated for its potential use in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2O2/c1-13-5-7-14(8-6-13)20(25)23-17-9-10-19-18(12-17)24-21(26-19)15-3-2-4-16(22)11-15/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFFFCJCDUGPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5211641.png)

![5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-[(4-methoxy-1-naphthyl)methylene]-2-furohydrazide](/img/structure/B5211673.png)


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5211691.png)
![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl](phenyl)methanone](/img/structure/B5211701.png)
![5,5'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid](/img/structure/B5211709.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5211727.png)
![(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B5211735.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5211756.png)